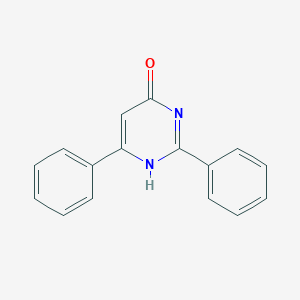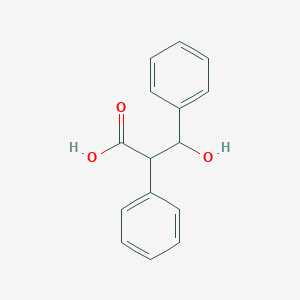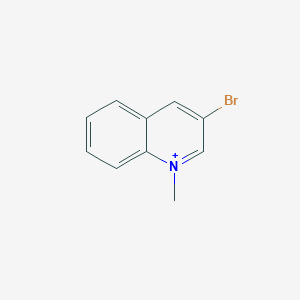
Quinolinium, 3-bromo-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 3-bromo-1-methyl- is a chemical compound that belongs to the quinoline family. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of quinolinium, 3-bromo-1-methyl- is not fully understood. However, it is believed to interact with metal ions, such as zinc and copper, by forming a complex. This complex can then be detected by fluorescence spectroscopy. Additionally, quinolinium, 3-bromo-1-methyl- can generate reactive oxygen species upon exposure to light, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Quinolinium, 3-bromo-1-methyl- has been shown to have minimal toxicity in vitro. However, its effects on living organisms are not well understood. It has been shown to accumulate in the liver and kidneys of mice, but its effects on these organs are unknown.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of quinolinium, 3-bromo-1-methyl- is its fluorescent properties, which make it a useful tool for the detection of metal ions. Additionally, its potential applications in photodynamic therapy make it a promising compound for cancer treatment. However, one limitation of quinolinium, 3-bromo-1-methyl- is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of quinolinium, 3-bromo-1-methyl-. One direction is the development of new quinoline derivatives with improved properties, such as increased solubility and higher fluorescence intensity. Another direction is the investigation of the mechanism of action of quinolinium, 3-bromo-1-methyl- in living organisms, which could lead to the development of new diagnostic and therapeutic tools. Additionally, the potential applications of quinolinium, 3-bromo-1-methyl- in drug discovery should be further explored.
Synthesemethoden
Quinolinium, 3-bromo-1-methyl- can be synthesized through a variety of methods. One of the most common methods is the reaction between 3-bromoaniline and methyl iodide in the presence of a base, such as potassium carbonate. The resulting product is then treated with quinoline to form quinolinium, 3-bromo-1-methyl-.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 3-bromo-1-methyl- has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper. It has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer. Additionally, quinolinium, 3-bromo-1-methyl- has been used as a precursor for the synthesis of other quinoline derivatives, which have potential applications in drug discovery.
Eigenschaften
CAS-Nummer |
21979-27-1 |
|---|---|
Produktname |
Quinolinium, 3-bromo-1-methyl- |
Molekularformel |
C10H9BrN+ |
Molekulargewicht |
223.09 g/mol |
IUPAC-Name |
3-bromo-1-methylquinolin-1-ium |
InChI |
InChI=1S/C10H9BrN/c1-12-7-9(11)6-8-4-2-3-5-10(8)12/h2-7H,1H3/q+1 |
InChI-Schlüssel |
QXBOGYGAIILJGT-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)Br |
Kanonische SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







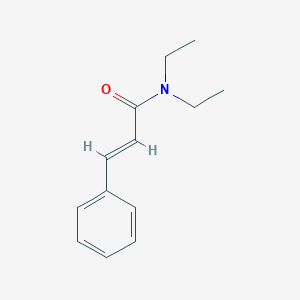
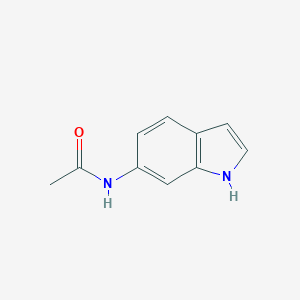
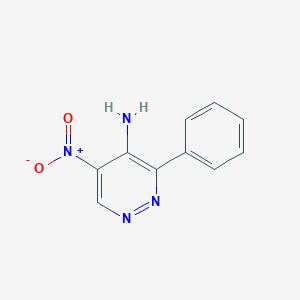

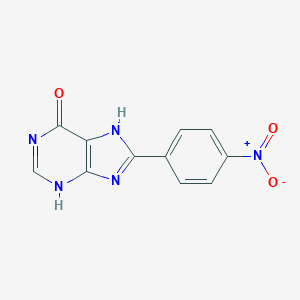

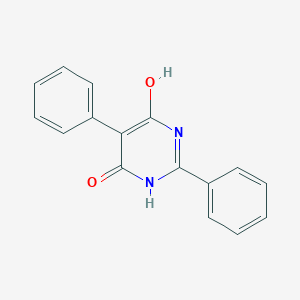
![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)
